Tris(dimethylamino)sulfonium difluorotrimethylsilicate

Description

Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is a reagent widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are crucial for the synthesis of fluorinated compounds by forming carbon-fluorine bonds . This compound is also utilized in various reactions such as hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .

Properties

Molecular Formula |

C6H18N3S+ |

|---|---|

Molecular Weight |

164.30 g/mol |

IUPAC Name |

tris(dimethylamino)sulfanium |

InChI |

InChI=1S/C6H18N3S/c1-7(2)10(8(3)4)9(5)6/h1-6H3/q+1 |

InChI Key |

IARSSOVWSJAVSZ-UHFFFAOYSA-N |

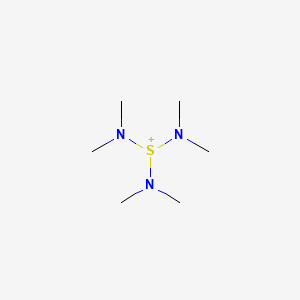

Canonical SMILES |

CN(C)[S+](N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate can be synthesized by reacting sulfur tetrafluoride with dimethylaminotrimethylsilane at -70°C in ether. After the addition of sulfur tetrafluoride, the reaction mixture is stirred at room temperature for three days. The desired product is then obtained by filtration as a white crystalline solid . This method ensures the production of a highly pure and crystalline form of the compound.

Chemical Reactions Analysis

Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate undergoes several types of chemical reactions:

Nucleophilic Fluorination: It is used as a nucleophilic fluorination reagent, converting haloalkanes to fluorides.

Deprotection: It acts as a mild deprotecting reagent for the cleavage of silicon protecting groups.

Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions.

Hydrosilylation and Cyanomethylation: It is used in the hydrosilylation and cyanomethylation of ketones.

Common reagents and conditions used in these reactions include sulfur tetrafluoride, dimethylaminotrimethylsilane, and ether as the solvent. Major products formed from these reactions include fluorinated compounds, deprotected silicon groups, and various cross-coupled products.

Scientific Research Applications

Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tris(dimethylamino)sulfonium difluorotrimethylsilicate involves the release of fluoride ions, which then participate in nucleophilic substitution reactions. The sulfonium cation is unusually non-electrophilic due to the electron-donating properties of the three dimethylamino substituents . This makes the compound highly efficient in fluorination reactions, as the fluoride ions are readily available for reaction with various substrates.

Comparison with Similar Compounds

Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is unique compared to other fluoride reagents due to its anhydrous nature and high reactivity. Similar compounds include:

Tetrabutylammonium fluoride: Less reactive and often requires higher temperatures.

Diethylaminosulfur trifluoride: More soluble in organic solvents but less commonly used due to lower purity.

Tetramethylammonium fluoride: Similar reactivity but less stable.

This compound difluorotrimethylsilicate stands out due to its high purity, crystalline form, and efficient fluoride ion release, making it a preferred choice in many synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.